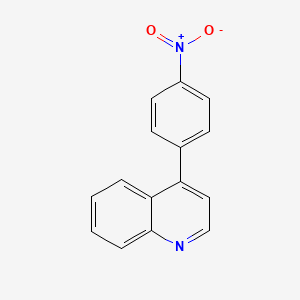4-(4-Nitrophenyl)quinoline
CAS No.:
Cat. No.: VC13814837
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H10N2O2 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | 4-(4-nitrophenyl)quinoline |
| Standard InChI | InChI=1S/C15H10N2O2/c18-17(19)12-7-5-11(6-8-12)13-9-10-16-15-4-2-1-3-14(13)15/h1-10H |
| Standard InChI Key | PMHDSQDSKJSXND-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-(4-Nitrophenyl)quinoline (IUPAC name: 4-(4-nitrophenyl)quinoline) has the molecular formula C₁₅H₁₀N₂O₂ and a molecular weight of 250.25 g/mol. The compound consists of a quinoline scaffold—a fused bicyclic system of benzene and pyridine—linked to a para-nitrophenyl group at the 4-position of the pyridine ring.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀N₂O₂ |
| Molecular Weight | 250.25 g/mol |
| CAS Number | Not explicitly provided |
| IUPAC Name | 4-(4-nitrophenyl)quinoline |
Crystallographic Insights
Single-crystal X-ray diffraction of related quinoline derivatives reveals critical structural details. For instance, 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline exhibits dihedral angles of 71.1° between the nitrophenyl and chlorophenyl groups, with π–π stacking distances of 3.78 Å between pyridyl rings . These interactions stabilize the crystal lattice and may influence solubility and reactivity. In 4-(4-nitrophenyl)quinoline, analogous π–π interactions and C–H⋯π bonds likely contribute to its solid-state behavior, though experimental data specific to this compound remain limited.
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized through reactions between quinoline derivatives and nitrophenyl-containing precursors. For example, a multi-component reaction involving cyanoacetic acid hydrazide, aromatic aldehydes, and amines in the presence of [P-DABCO]Cl/PEG-400 yields 4-(4-nitrophenyl)quinoline derivatives with 80–90% efficiency . This catalytic system is recyclable and operates under mild conditions (50–60°C, 1–1.5 hours), enhancing its practicality for large-scale production.
Table 2: Representative Synthesis Conditions
| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| [P-DABCO]Cl/PEG-400 | 50–60 | 1–1.5 | 80–90 |
Mechanistic Considerations
The reaction proceeds via a tandem Knoevenagel condensation and cyclization mechanism. The nitrophenyl group’s electron-withdrawing nature activates the quinoline core for electrophilic substitution, facilitating regioselective functionalization. Spectroscopic data (¹H NMR, IR) confirm the formation of hydrazinyl and cyano substituents in related derivatives .
Physicochemical Properties
Spectral Characterization
Infrared (IR) spectroscopy of analogous compounds shows absorption bands at 2245–2271 cm⁻¹ for the cyano group (C≡N) and 3240–3398 cm⁻¹ for N–H stretches . Nuclear magnetic resonance (NMR) spectra reveal aromatic proton resonances in the δ 7.22–8.93 ppm range, consistent with the deshielding effects of the nitrophenyl group .
Solubility and Stability
While explicit solubility data for 4-(4-nitrophenyl)quinoline are unavailable, its nitro and aromatic groups suggest limited aqueous solubility. The compound is likely stable under ambient conditions but may degrade under strong acidic or basic environments due to the hydrolytic sensitivity of the nitrophenyl moiety.
Applications in Materials Science
Organic Electronics
The electron-deficient nitrophenyl group enhances charge-transfer capabilities, making 4-(4-nitrophenyl)quinoline a candidate for organic light-emitting diodes (OLEDs) or photovoltaic cells. π–π stacking interactions, as observed in its crystal structure , could facilitate electron transport in thin-film devices.
Dye and Pigment Industries
Quinoline-based dyes are valued for their thermal stability and vivid hues. Introducing a nitrophenyl group may shift absorption spectra toward longer wavelengths, enabling applications in textile or laser dyes.
Future Perspectives and Research Directions
Targeted Drug Design
Structural optimization—such as introducing fluorine atoms or modifying the nitro group’s position—could improve bioavailability and reduce off-target effects. Computational modeling (e.g., molecular docking) may identify potential protein targets, guiding synthetic efforts.
Green Chemistry Initiatives
Future syntheses should prioritize solvent-free conditions or biodegradable catalysts to align with green chemistry principles. The recyclability of [P-DABCO]Cl/PEG-400 sets a precedent for sustainable production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume